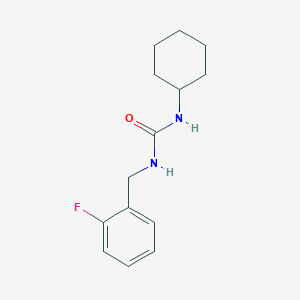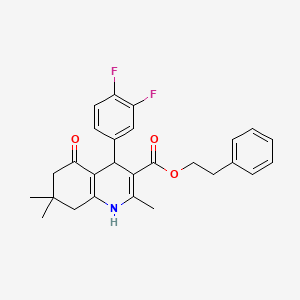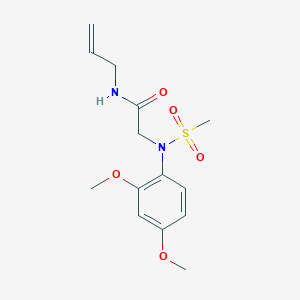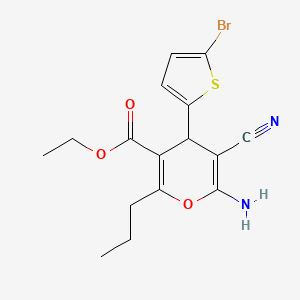
N-cyclohexyl-N'-(2-fluorobenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N'-(2-fluorobenzyl)urea, also known as CFTRinh-172, is a small molecule inhibitor that selectively targets the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases characterized by abnormal ion transport.
Mécanisme D'action
N-cyclohexyl-N'-(2-fluorobenzyl)urea binds to the cytoplasmic side of the CFTR chloride channel and blocks its function by preventing the opening of the channel pore. It does not affect other ion channels or transporters, making it a highly selective inhibitor of CFTR.
Biochemical and Physiological Effects:
CFTR plays a critical role in regulating ion and fluid transport in various tissues, including the lungs, pancreas, and intestine. Inhibition of CFTR by N-cyclohexyl-N'-(2-fluorobenzyl)urea leads to a decrease in chloride secretion and an increase in sodium absorption, resulting in a reduction in airway surface liquid volume and mucus viscosity, as well as impaired pancreatic bicarbonate secretion and intestinal fluid secretion.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N'-(2-fluorobenzyl)urea is a highly specific and potent inhibitor of CFTR, making it an ideal tool for studying CFTR function and regulation. However, its use in cell-based assays and animal models requires careful consideration of its pharmacokinetics and potential off-target effects. In addition, the development of resistance to N-cyclohexyl-N'-(2-fluorobenzyl)urea has been reported in some cell types, highlighting the need for alternative inhibitors and therapeutic strategies.
Orientations Futures
Future research on N-cyclohexyl-N'-(2-fluorobenzyl)urea and related compounds will focus on improving their pharmacological properties and identifying new therapeutic targets for cystic fibrosis and other diseases. In addition, the use of N-cyclohexyl-N'-(2-fluorobenzyl)urea in combination with other drugs and gene therapies will be explored to enhance its therapeutic efficacy and overcome drug resistance. Finally, the development of novel CFTR inhibitors with improved selectivity and potency will be a major goal in the field.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N'-(2-fluorobenzyl)urea involves the reaction of 2-fluorobenzylamine with cyclohexylisocyanate in the presence of a base, followed by purification and characterization. The yield of the synthesis is typically around 70%.
Applications De Recherche Scientifique
N-cyclohexyl-N'-(2-fluorobenzyl)urea has been widely used as a research tool to investigate the physiological and pathophysiological roles of CFTR in various tissues and cell types. It has been shown to inhibit CFTR-mediated chloride secretion in airway epithelial cells, pancreatic duct cells, and intestinal cells, among others. N-cyclohexyl-N'-(2-fluorobenzyl)urea has also been used to study the regulation of CFTR by various signaling pathways and to identify potential therapeutic targets for cystic fibrosis.
Propriétés
IUPAC Name |
1-cyclohexyl-3-[(2-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c15-13-9-5-4-6-11(13)10-16-14(18)17-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8,10H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORAMXDRHWVNMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-fluorobenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-methyl-2-thienyl)methyl]-4-(2-pyridinyl)piperazine oxalate](/img/structure/B4925216.png)

![N-(5-chloro-2-hydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4925229.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B4925240.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4925241.png)
![ethyl 2-({[(N-acetylmethionyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4925245.png)
![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4925248.png)

![3-[3-(dimethylamino)propyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4925258.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4925260.png)

![3-[1-(2-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4925285.png)
![2-oxo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2H-chromene-3-carboxamide](/img/structure/B4925301.png)
